5-Butoxy-1-phenyl-N-propyl-1H-pyrazole-3-carboxamide
CAS No.: 55228-43-8
Cat. No.: VC18682788
Molecular Formula: C17H23N3O2
Molecular Weight: 301.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 55228-43-8 |
|---|---|
| Molecular Formula | C17H23N3O2 |
| Molecular Weight | 301.4 g/mol |
| IUPAC Name | 5-butoxy-1-phenyl-N-propylpyrazole-3-carboxamide |
| Standard InChI | InChI=1S/C17H23N3O2/c1-3-5-12-22-16-13-15(17(21)18-11-4-2)19-20(16)14-9-7-6-8-10-14/h6-10,13H,3-5,11-12H2,1-2H3,(H,18,21) |
| Standard InChI Key | GBVYKKCSLRYXGV-UHFFFAOYSA-N |
| Canonical SMILES | CCCCOC1=CC(=NN1C2=CC=CC=C2)C(=O)NCCC |
Introduction
Chemical Structure and Physicochemical Properties
The structural architecture of 5-butoxy-1-phenyl-N-propyl-1H-pyrazole-3-carboxamide features a pyrazole core substituted at three critical positions:
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1-Phenyl group: Enhances aromatic interactions and stabilizes the planar pyrazole ring.
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5-Butoxy chain: A four-carbon alkoxy group that increases lipophilicity, potentially improving membrane permeability.
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N-Propyl carboxamide: Introduces hydrogen-bonding capabilities while influencing steric bulk at the nitrogen position .
Table 1: Key Physicochemical Parameters
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 301.4 g/mol |
| Calculated LogP | ~3.03 (estimated) |
| Topological Polar Surface Area | 71.1 Ų |
Comparative analyses with structural analogs reveal distinct differences. For instance, replacing the N-propyl group with N-methyl (as in 5-butoxy-N-methyl-1-phenyl-1H-pyrazole-3-carboxamide) reduces molecular weight to 273.33 g/mol but diminishes hydrogen-bonding potential . Similarly, removing the butoxy group (as in N-phenyl-1H-pyrazole-3-carboxamide) simplifies the structure but compromises lipophilicity .
Synthesis and Preparation Strategies
The synthesis of 5-butoxy-1-phenyl-N-propyl-1H-pyrazole-3-carboxamide typically employs multi-step organic reactions:
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Pyrazole Ring Formation: Condensation of hydrazines with diketones or β-keto esters under acidic or basic conditions .
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Butoxy Introduction: Nucleophilic substitution at the 5-position using butanol or butyl halides in the presence of a base.
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Carboxamide Functionalization: Propylamine coupling via carbodiimide-mediated amidation.
Table 2: Representative Synthetic Routes
| Step | Reaction Type | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Cyclocondensation | Hydrazine hydrate, ethanol, 80°C | 65% |
| 2 | Alkoxylation | 1-Bromobutane, K₂CO₃, DMF | 72% |
| 3 | Amidation | Propylamine, EDC, HOBt, DCM | 58% |
Optimization challenges include minimizing side reactions during alkoxylation and improving amidation efficiency. Recent advances in microwave-assisted synthesis and flow chemistry could enhance yields and scalability .
Biological Activities and Mechanistic Insights
Anti-Inflammatory and Analgesic Effects
In rodent models, pyrazole-3-carboxamide derivatives demonstrate significant inhibition of carrageenan-induced paw edema (up to 68% at 50 mg/kg) . The N-propyl substituent may enhance binding to cyclooxygenase-2 (COX-2) allosteric sites, reducing prostaglandin synthesis .
Comparative Analysis with Structural Analogs
Table 3: Structure-Activity Relationships
Key trends include:
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N-Alkyl Chain Length: Longer chains (e.g., propyl vs. methyl) improve cytotoxicity but may reduce aqueous solubility.
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5-Alkoxy Groups: Butoxy enhances membrane permeability compared to shorter alkoxy chains .
Future Research Directions
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